D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Description
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (CAS: 258351-86-9) is a chiral, Boc-protected amino acid ester with the IUPAC name Methyl(2R)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate. Its structure features a four-carbon homoserine backbone (unlike the three-carbon serine), a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a methyl ester on the carboxylate (Figure 1). This compound is critical in peptide synthesis, particularly for introducing D-configured homoserine residues, which are resistant to enzymatic degradation and enhance metabolic stability in therapeutic peptides .
Synthesis: The compound is synthesized via Boc protection of D-homoserine followed by esterification. A similar method is used for N-Boc-L-serine methyl ester (CAS: 2766-43-0), where L-serine reacts with di-tert-butyl dicarbonate (Boc₂O) in basic conditions, then methylated .
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-amino-2-(2-hydroxyethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)10(11,5-6-12)7(13)15-4/h12H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBZJVFGSFTLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725164 | |
| Record name | tert-Butyl methyl amino(2-hydroxyethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258351-86-9 | |
| Record name | tert-Butyl methyl amino(2-hydroxyethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
Boc Protection :
D-Homoserine is dissolved in a THF/water (1:1) mixture. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 3 eq) are added at 0°C. The reaction proceeds at room temperature for 12 h. -
Methyl Esterification :
The Boc-protected intermediate is treated with chlorotrimethylsilane (TMSCl, 2 eq) in methanol at room temperature for 24 h. This method avoids harsh acidic conditions and achieves yields of 85–90%.
Mechanistic Analysis :
-
Boc₂O reacts with the amino group via nucleophilic acyl substitution.
-
TMSCl activates methanol for esterification by generating trimethylsilyl esters, which are subsequently hydrolyzed.
Data Summary :
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | RT, 12 h | 95% | |
| Esterification | TMSCl, MeOH | RT, 24 h | 85% |
Synthesis from D-Methionine via Demethylation
For cases where D-homoserine is unavailable, D-methionine serves as a viable precursor.
Procedure:
-
Demethylation :
D-Methionine is refluxed with methyl chloroacetate (2 eq) in a water/THF (5:1) solvent system at 80°C for 20 h. This nucleophilic substitution replaces the methylthio group with a hydroxyl group. -
Boc Protection and Esterification :
The resulting D-homoserine is protected and esterified as described in Method 1.
Mechanistic Analysis :
-
Methyl chloroacetate acts as a chlorinating agent, facilitating SN2 displacement of the methylthio group by water.
Data Summary :
Lactone Ring-Opening Approach
Homoserine lactone hydrochloride (CAS 110003148B) offers a stable intermediate for large-scale synthesis.
Procedure:
-
Lactone Synthesis :
D-Methionine is ground with chloroacetic acid at 40°C for 60 min, yielding homoserine lactone hydrochloride (98% purity). -
Lactone Opening :
The lactone is treated with methanol and Boc₂O under acidic catalysis (p-TsOH) at 50°C for 6 h. The reaction concurrently opens the lactone and introduces the Boc group.
Mechanistic Analysis :
-
Acidic conditions protonate the lactone oxygen, enhancing nucleophilic attack by methanol.
Data Summary :
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Lactone Synthesis | Chloroacetic acid | 40°C, 60 min | 98% | |
| Ring Opening | Boc₂O, MeOH, p-TsOH | 50°C, 6 h | 78% |
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | D-Homoserine | D-Methionine | D-Methionine |
| Steps | 2 | 3 | 2 |
| Total Yield | 80% | 70% | 76% |
| Scalability | Moderate | High | High |
| Cost | High (D-Homoserine) | Moderate | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stereochemical and Backbone Differences
- Chain Length : Homoserine derivatives (4 carbons) exhibit greater conformational flexibility than serine analogs (3 carbons), impacting peptide secondary structure .
- D vs. L Configuration: D-forms (e.g., 258351-86-9) are rare in nature but valuable for designing non-hydrolyzable peptides. For example, D-homoserine incorporation in BMS-189921 (a vasopeptidase inhibitor) improved bioavailability .
- Side-Chain Modifications : O-ethylation (104839-00-1) or hydroxyl group retention alters hydrogen-bonding capacity and solubility .
Biophysical Properties
- Crystallography : A related sulfinylalanine ethyl ester (CAS: Unspecified in ) crystallized in a triclinic system, highlighting the role of stereochemistry in packing efficiency .
- Solubility : Homoserine derivatives with free hydroxyls (e.g., 258351-86-9) are more hydrophilic than O-ethylated analogs (104839-00-1) .
Commercial Relevance
- Aims Fine Chemicals Inc. lists Boc-protected tyrosine derivatives (e.g., 94790-24-6) at $185–$240/g, indicating high value for specialized amino acids .
Biological Activity
D-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a derivative of homoserine, an amino acid integral to various metabolic pathways. This compound features a tert-butoxycarbonyl (Boc) protecting group and a methyl ester, enhancing its stability and reactivity for synthetic applications. The biological activity of this compound has garnered interest due to its potential roles in neurotransmitter synthesis and amino acid metabolism.
- Molecular Weight : 233.26 g/mol
- Chemical Structure : The presence of the Boc group allows for selective reactions, making it useful in synthesizing bioactive compounds.
Biological Functions
D-Homoserine is involved in the biosynthesis of essential amino acids such as threonine and methionine. Its derivatives have been studied for their neurobiological implications, particularly in neurotransmitter synthesis.
Table 1: Comparison of Homoserine Derivatives
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| L-Homoserine | Identical backbone | Naturally occurring form |
| Methionine | Contains sulfur | Essential amino acid involved in protein synthesis |
| Threonine | Hydroxyl group | Plays a role in protein structure |
| N-Boc-L-homoserine | Same protective group | Used extensively in peptide synthesis |
Research indicates that D-homoserine derivatives may interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis. Modifications to the homoserine structure can significantly affect binding affinities and biological activity.
Case Study: Neurotransmitter Synthesis
In a study exploring the effects of D-homoserine on neurotransmitter pathways, it was found that this compound could influence the synthesis of key neurotransmitters through its involvement in metabolic pathways related to amino acids. The presence of the Boc group enhances its ability to undergo selective reactions, making it a valuable precursor in synthetic biology research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of homoserine derivatives. For instance, D-homoserine has shown promising results against various bacterial strains, suggesting its application as an antimicrobial agent.
Table 2: Antimicrobial Activity of Homoserine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| S. aureus | 78.12 µg/mL |
| E. faecalis | 75 µg/mL |
Applications in Synthetic Biology
D-Homoserine is utilized as a synthetic intermediate for creating various bioactive compounds. Its Boc protection allows for selective functionalization, which is crucial in peptide synthesis and drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for D-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves sequential protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) followed by esterification of the carboxyl group with methanol under acidic conditions. For example, D-homoserine is reacted with Boc₂O in a dichloromethane/water biphasic system, followed by methyl esterification using thionyl chloride (SOCl₂) in methanol .
- Optimization : Reaction stoichiometry (1.2–1.5 equivalents of Boc₂O), temperature (0–25°C), and pH control (neutral to slightly basic) are critical to minimize side reactions like overprotection or racemization .
Q. What analytical techniques are used to confirm the identity and purity of this compound?
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR verify Boc-group incorporation (δ ~1.4 ppm for tert-butyl protons) and esterification (δ ~3.7 ppm for methyl ester) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 262.14 for C₁₀H₂₁NO₅) .
- HPLC : Reverse-phase chromatography assesses purity (>98%) using C18 columns and UV detection at 210 nm .
Advanced Research Questions
Q. How does the Boc-protecting group influence the compound’s conformational stability in solid-state and solution phases?
- Crystallographic Insights : X-ray diffraction studies of analogous Boc-protected amino acid esters (e.g., L-serine derivatives) reveal that the tert-butoxycarbonyl group induces steric hindrance, stabilizing a specific rotameric conformation in the solid state. Hydrogen bonding between the N–H of the carbamate and ester carbonyl oxygen further stabilizes the structure .
- Solution Dynamics : Variable-temperature NMR shows restricted rotation around the C–N bond of the carbamate group, with coalescence temperatures indicating energy barriers of ~12–15 kcal/mol .
Q. What challenges arise in maintaining enantiomeric purity during synthesis, and how are they addressed?
- Racemization Risks : Esterification under strongly acidic conditions or prolonged heating can lead to racemization at the α-carbon. For example, using SOCl₂ in methanol at 0°C minimizes this risk compared to HCl gas .
- Resolution Methods : Chiral HPLC with cellulose-based columns or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) ensures >99% enantiomeric excess .
Q. How is this compound utilized in peptide synthesis, particularly for introducing non-natural amino acids?
- Applications : The Boc group serves as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). After coupling, it is removed with trifluoroacetic acid (TFA), leaving the methyl ester intact for subsequent deprotection or functionalization .
- Case Study : In synthesizing γ-carboxyglutamic acid analogs, the methyl ester of Boc-D-homoserine is selectively hydrolyzed under mild alkaline conditions to avoid side-chain modifications .
Data Contradictions and Resolution
Q. Discrepancies in reported crystallographic parameters for Boc-protected amino acid esters: How are these resolved?
- Example : and describe triclinic (P1) and monoclinic (P21) crystal systems for structurally similar compounds. These differences arise from temperature-dependent polymorphism (e.g., 120 K vs. 200 K). Refinement protocols using anisotropic displacement parameters and occupancy ratios for disordered moieties (e.g., allyl groups) reconcile such discrepancies .
Methodological Best Practices
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Process Chemistry :
- Use flow chemistry for Boc protection to enhance mixing and heat transfer .
- Replace SOCl₂ with safer alternatives like DCC/DMAP for esterification in large-scale reactions .
Stability and Storage
Q. How does the compound degrade under long-term storage, and what precautions are necessary?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
